For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic Acid
Introduction
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic organic compound featuring a bicyclic indazole core structure. The indazole scaffold is a prominent feature in numerous pharmacologically active molecules, recognized for a wide array of biological activities.[1][2] Derivatives of indazole are integral to the development of therapeutics targeting conditions such as cancer, inflammation, and neurological disorders.[2] This document provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid, with a focus on its role as a potential modulator of GABA-A receptors.
Physicochemical and Structural Data
The fundamental properties of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid are summarized below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂O₂ | [3][4][5] |
| Molecular Weight | 166.18 g/mol | [3][4][6] |
| CAS Number | 6076-13-7 | [4][5] |
| IUPAC Name | 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | [4] |
| Melting Point | 254-270 °C (decomposes) | [3][5][7] |
| Appearance | Beige powder | [5] |
| Solubility | Slightly soluble in DMSO, Methanol, and heated Ethanol | [5] |
| SMILES | C1CCC2=C(C1)C(=NN2)C(=O)O | [4] |
| InChIKey | LWXNHFZBFJMHGU-UHFFFAOYSA-N | [4] |
Synthesis and Experimental Protocols
The synthesis of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid and its esters typically involves the reaction of a cyclohexanone derivative with a hydrazine, leading to the formation of the bicyclic indazole ring system.
General Synthetic Workflow
A common and efficient method for constructing the tetrahydro-indazole ring is through a condensation and cyclization reaction. The workflow begins with a readily available cyclic ketone and an oxalate ester, followed by reaction with hydrazine to form the pyrazole ring fused to the cyclohexane ring.
Caption: General synthesis workflow for 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid.
Experimental Protocol: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
This protocol is a representative method adapted from general procedures for indazole synthesis.
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Preparation of Glyoxylate: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, a mixture of cyclohexanone (1.0 eq) and diethyl oxalate (1.1 eq) is added dropwise at 0-5 °C. The reaction mixture is stirred at room temperature for 12-16 hours.
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Work-up: The resulting suspension is poured into a mixture of ice and concentrated HCl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude ethyl 2-oxo-1-cyclohexaneglyoxylate.
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Cyclization: The crude glyoxylate is dissolved in glacial acetic acid. Hydrazine hydrate (1.1 eq) is added dropwise, and the mixture is refluxed for 4-6 hours.
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Isolation and Purification: After cooling, the reaction mixture is poured into ice water. The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product is purified by recrystallization from ethanol to afford Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.
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Hydrolysis: The ethyl ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of sodium hydroxide, followed by acidification to precipitate the final product.
Biological Activity and Mechanism of Action
While direct studies on 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid are limited, the broader class of indazole derivatives and related structures are known to interact with various biological targets. A significant potential mechanism of action is the modulation of the GABA-A receptor.
GABA-A Receptor Positive Allosteric Modulation
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[8] Its effects are primarily mediated by the GABA-A receptor, a ligand-gated ion channel.[8][9] Positive Allosteric Modulators (PAMs) are compounds that bind to a site on the GABA-A receptor distinct from the GABA binding site.[10] This binding enhances the receptor's response to GABA, typically by increasing the frequency or duration of chloride channel opening.[10][11] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory, sedative, or anxiolytic effect.[8][11]
Caption: Signaling pathway of a GABA-A receptor Positive Allosteric Modulator (PAM).
Experimental Protocol: Radioligand Binding Assay
To determine the affinity of a test compound for the benzodiazepine site on the GABA-A receptor, a competitive radioligand binding assay can be performed.
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Tissue Preparation: Rat or mouse whole brains (excluding cerebellum) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet (P2 fraction) is washed and resuspended in the buffer to a final protein concentration of 1-2 mg/mL.
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Assay Setup: In a 96-well plate, add buffer, the radioligand (e.g., [³H]-Flunitrazepam, a classic benzodiazepine site ligand), and varying concentrations of the test compound (4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid).
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Incubation: The plate is incubated for 60-90 minutes at 0-4 °C to allow binding to reach equilibrium.
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Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. The filters are washed quickly with ice-cold buffer.
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Quantification: The filters are placed in scintillation vials with a scintillation cocktail. The radioactivity trapped on the filters is counted using a liquid scintillation counter.
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Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., Clonazepam). Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) is determined using non-linear regression analysis.
Caption: Experimental workflow for a GABA-A receptor competitive binding assay.
Applications in Drug Discovery
The 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid scaffold is a valuable starting point for medicinal chemistry campaigns. The carboxylic acid group serves as a versatile chemical handle for creating libraries of derivatives, such as amides and esters, through well-established synthetic transformations.[12] These modifications allow for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. Its structural similarity to known anxiolytics and sedatives makes it a compelling candidate for the development of novel therapeutics for anxiety, insomnia, seizure disorders, and muscle spasms.[11]
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. matrixscientific.com [matrixscientific.com]
- 4. 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | C8H10N2O2 | CID 648852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. INDAZOLE-3-CARBOXYLIC ACID | 6076-13-7 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. indazole-3-carboxylic acid | CAS#:6076-13-7 | Chemsrc [chemsrc.com]
- 8. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 11. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bloomtechz.com [bloomtechz.com]

